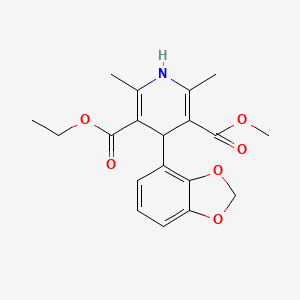
Oxodipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxodipine is a calcium channel blocker belonging to the dihydropyridine class of compounds. It is primarily used in the treatment of cardiovascular diseases, particularly hypertension. The compound’s chemical formula is C19H21NO6, and it has a molar mass of 359.37 g/mol . This compound works by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxodipine is synthesized through a multi-step process involving the condensation of appropriate starting materials. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2,6-dimethyl-3,5-dicarbethoxy-4-(2-methoxyphenyl)-1,4-dihydropyridine with formaldehyde and a suitable amine under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyridine ring structure.
Esterification: The final step involves esterification to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Oxodipine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert this compound to its dihydropyridine form.
Substitution: Substitution reactions involving nucleophiles can modify the ester groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Modified ester derivatives.
Scientific Research Applications
Oxodipine has a wide range of applications in scientific research:
Mechanism of Action
Oxodipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of calcium ions, leading to relaxation of the smooth muscle and subsequent vasodilation . The molecular targets of this compound include the alpha-1 subunit of the L-type calcium channel . This action reduces peripheral vascular resistance and lowers blood pressure .
Comparison with Similar Compounds
Oxodipine is compared with other dihydropyridine calcium channel blockers such as nifedipine and amlodipine:
Amlodipine: Amlodipine has a longer duration of action compared to this compound, making it suitable for once-daily dosing.
Similar Compounds
- Nifedipine
- Amlodipine
- Elgodipine
This compound’s unique properties, such as its specific interaction with T-type calcium currents, distinguish it from other similar compounds .
Properties
CAS No. |
119914-34-0 |
|---|---|
Molecular Formula |
C19H21NO6 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(1,3-benzodioxol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21NO6/c1-5-24-19(22)15-11(3)20-10(2)14(18(21)23-4)16(15)12-7-6-8-13-17(12)26-9-25-13/h6-8,16,20H,5,9H2,1-4H3 |
InChI Key |
MSOAVHHAZCMHDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C3C(=CC=C2)OCO3)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















